4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester
Overview
Description
4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids and their esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling
Mechanism of Action
Target of Action
The primary target of 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound’s role in the sm cross-coupling reaction suggests that its bioavailability would be influenced by factors such as its stability and reactivity .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound are influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are known to be exceptionally mild and functional group tolerant , which suggests that the compound could be effective in a variety of environments.
Biochemical Analysis
Biochemical Properties
4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with the active sites of enzymes or with specific amino acid residues. For example, it has been shown to inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site . Additionally, this compound can interact with carbohydrates and other molecules containing diol groups, making it useful in the study of carbohydrate metabolism and signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse and depend on the specific context in which it is used. This compound can influence cell function by modulating enzyme activity, affecting cell signaling pathways, and altering gene expression. For instance, it has been observed to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events . Additionally, this compound can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity by forming a covalent bond with specific amino acid residues, such as serine or threonine . This inhibition can lead to changes in enzyme activity and subsequent alterations in cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or other degradation processes over time, particularly in aqueous environments . Long-term exposure to this compound has been shown to affect cellular function by altering enzyme activity and gene expression, leading to changes in cell behavior and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition leading to metabolic imbalances or disruptions in cellular signaling pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key metabolic enzymes, affecting the flux of metabolites through pathways such as glycolysis, the citric acid cycle, and amino acid metabolism . Additionally, this compound can influence the levels of specific metabolites by modulating enzyme activity and altering the balance of metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, such as facilitated diffusion or active transport . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester typically involves the reaction of 4-(3-Furfuryl)aminomethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for boronic acid pinacol esters often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing palladium catalysts and various ligands to facilitate the coupling process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester back to the boronic acid or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids and esters, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylboronic acid pinacol ester: Similar in structure but lacks the furfuryl group.
4-(N-Boc-amino)phenylboronic acid pinacol ester: Contains a Boc-protected amino group instead of the furfuryl group.
4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester: Similar but with a carbonyl group attached to the furfuryl group.
Uniqueness
4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester is unique due to the presence of the furfuryl group, which can impart different reactivity and binding properties compared to other boronic acid pinacol esters. This uniqueness makes it valuable in specific applications where the furfuryl group can enhance the compound’s performance .
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO3/c1-17(2)18(3,4)23-19(22-17)16-7-5-14(6-8-16)11-20-12-15-9-10-21-13-15/h5-10,13,20H,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCASIAUQMVOJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNCC3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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